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molecular formula C12H14BrNO B8542749 N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide

N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide

Cat. No. B8542749
M. Wt: 268.15 g/mol
InChI Key: HHXWLZILSGYKLT-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

To a solution of compound 2A (2 g, 11 mmol) in AcOH (15 mL) cooled at 0° C. was added a solution of bromine (1.69 mL, 33 mmol) in AcOH (1.2 mL) slowly so that the reaction temperature was maintained below 17° C. After addition, the reaction mixture was stirred at rt until all the starting material was consumed (˜4 h). The reaction mixture was then poured into ice/water and the resulting suspension filtered. The collected solid was washed with H2O until the filtrate pH=6-7, and dried in a vacuum oven at 50° C. overnight to yield compound 2B (2.7 g) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.69 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:11][C:12](=[O:14])[CH3:13])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:15]Br>CC(O)=O>[Br:15][C:4]1[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[C:1]([NH:11][C:12](=[O:14])[CH3:13])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)NC(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
1.69 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1.2 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt until all the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 17° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
was consumed (˜4 h)
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into ice/water
FILTRATION
Type
FILTRATION
Details
the resulting suspension filtered
WASH
Type
WASH
Details
The collected solid was washed with H2O until the filtrate pH=6-7
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=2CCCCC12)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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